molecular formula C21H17ClN4O2 B6427054 5-chloro-2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]-1H-indole CAS No. 2034417-26-8

5-chloro-2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]-1H-indole

Cat. No. B6427054
CAS RN: 2034417-26-8
M. Wt: 392.8 g/mol
InChI Key: FJBIVAZOWQEKBL-UHFFFAOYSA-N
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Description

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, ataluren is used for the treatment of Duchenne muscular dystrophy . Azilsartan is applied for hypertension medication , and opicapone was approved as adjunctive therapy of Parkinson disease .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and established their potential for a wide range of applications .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Scientific Research Applications

Mechanism of Action

Target of Action

It’s known that 1,2,4-oxadiazole derivatives, a core structure in the compound, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as agents for treatment of age-related diseases , antimicrobials , and novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists .

Mode of Action

1,2,4-oxadiazole derivatives have been found to interact with their targets through intramolecular hydrogen bonding between the n atom of the oxadiazole moiety and nh2 group . This interaction could potentially lead to changes in the target protein’s structure and function, thereby exerting its therapeutic effects.

Biochemical Pathways

These could potentially include pathways related to carbonic anhydrase activity, PPARα/δ signaling, and antimicrobial action .

Pharmacokinetics

It’s known that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . This suggests that the compound could potentially have favorable pharmacokinetic properties, enhancing its bioavailability.

Result of Action

Given the known activities of 1,2,4-oxadiazole derivatives, it can be inferred that the compound might exhibit a range of effects, including inhibition of carbonic anhydrase isoforms, modulation of pparα/δ signaling, and antimicrobial activity .

Action Environment

It’s known that the synthesis of 1,2,4-oxadiazole derivatives can be carried out in a naoh–dmso medium at ambient temperature , suggesting that the compound might be stable under a range of conditions.

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . This could potentially include the synthesis of “5-chloro-2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]-1H-indole”.

properties

IUPAC Name

(5-chloro-1H-indol-2-yl)-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c22-15-6-7-18-14(8-15)9-19(24-18)21(27)26-10-16(13-4-2-1-3-5-13)17(11-26)20-23-12-28-25-20/h1-9,12,16-17,24H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBIVAZOWQEKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)C2=CC3=C(N2)C=CC(=C3)Cl)C4=NOC=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]-1H-indole

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